molecular formula C18H26N2O5S2 B2976048 Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate CAS No. 2320473-43-4

Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate

Cat. No.: B2976048
CAS No.: 2320473-43-4
M. Wt: 414.54
InChI Key: TZZICXMXBJJRRL-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methoxy group, a thiolane ring, and a diazepane ring

Scientific Research Applications

Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the methoxy group, and the incorporation of the thiolane and diazepane rings. Common synthetic routes may involve:

    Esterification: The benzoate ester can be formed by reacting 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst.

    Thiolane Ring Formation: The thiolane ring can be introduced through a cyclization reaction involving a suitable thiol precursor.

    Diazepane Ring Formation: The diazepane ring can be synthesized by reacting a suitable amine with a dihaloalkane under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-methoxy-6-methyl-1,3,5-triazin-2-yl(methyl)carbamoyl-sulfamoyl]benzoate: Another benzoate ester with a methoxy group and a sulfonyl moiety.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A compound with a methoxy group and a quinoline ring.

Uniqueness

Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is unique due to its combination of a thiolane ring and a diazepane ring, which are not commonly found together in other compounds. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Properties

IUPAC Name

methyl 4-methoxy-3-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-24-16-5-4-14(18(21)25-2)12-17(16)27(22,23)20-8-3-7-19(9-10-20)15-6-11-26-13-15/h4-5,12,15H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZICXMXBJJRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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